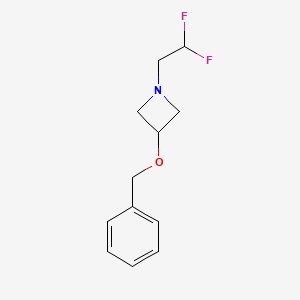

![molecular formula C19H13FN4O2S B2451570 N-(4-carbamoylphenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide CAS No. 1049419-77-3](/img/structure/B2451570.png)

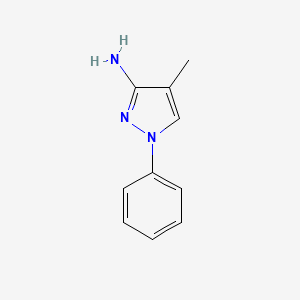

N-(4-carbamoylphenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Imidazo[2,1-b]thiazoles are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They are important in the search for new antimycobacterial agents .

Synthesis Analysis

The synthesis of similar compounds involves designing, in silico ADMET prediction, and synthesizing novel imidazo[2,1-b]thiazole analogues in combination with piperazine and various 1,2,3 triazoles . All the synthesized derivatives are characterized by 1H NMR, 13C NMR, HPLC, and MS spectral analysis .Molecular Structure Analysis

The molecular structure of these compounds is typically analyzed using techniques such as NMR and MS spectral analysis .Chemical Reactions Analysis

The functionalization of imidazo[1,2-a]pyridines, a similar class of compounds, has been achieved through radical reactions involving transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are typically determined through various analytical techniques, including NMR and MS spectral analysis .科学的研究の応用

Anticancer Applications

N-(4-carbamoylphenyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide and its derivatives demonstrate significant potential in cancer research. A study by Karki et al. (2011) synthesized and evaluated the biological activity of various analogues, including 2-aralkyl-6-(4'-fluorophenyl)-imidazo[2,1-b][1,3,4]thiadiazoles, against leukemia cells. The compounds showed strong cytotoxicity, indicating potential as chemotherapeutic agents (Karki et al., 2011). Another study by Abdel‐Maksoud et al. (2019) focused on a series of imidazo[2,1-b]thiazole derivatives for their anticancer properties, demonstrating cytotoxic activity against colon cancer and melanoma cell lines (Abdel‐Maksoud et al., 2019).

Antimicrobial and Antituberculosis Applications

The compound and its analogues have also been studied for antimicrobial and antituberculosis activities. Güzeldemirci and Küçükbasmacı (2010) synthesized derivatives bearing the imidazo[2,1-b]thiazole moiety and evaluated their antimicrobial activities, including against Mycobacterium tuberculosis (Güzeldemirci & Küçükbasmacı, 2010). Moraski et al. (2016) reported on imidazo[2,1-b]thiazole-5-carboxamides as a new class of anti-tuberculosis compounds targeting QcrB, demonstrating nanomolar potency against drug-resistant Mycobacterium tuberculosis (Moraski et al., 2016).

Enzyme Inhibition and Molecular Interactions

The enzyme inhibition properties of these compounds are also notable. Ding et al. (2012) synthesized compounds based on the imidazo[2,1-b]thiazole scaffold and tested them for cytotoxicity against human cancer cell lines, finding potent inhibitory effects (Ding et al., 2012). Additionally, the research by Lin et al. (2015) into 6-phenylimidazo[2,1-b]thiazole derivatives uncovered a new type of FLT3 inhibitors, highlighting the potential for targeted cancer therapy (Lin et al., 2015).

Crystal Structure Analysis

Structural analyses of these compounds have been crucial in understanding their properties and potential applications. Banu et al. (2010) described the crystal structure analysis of related imidazo[2,1-b][1,3,4]thiadiazole derivatives, providing insight into their molecular interactions and stability (Banu et al., 2010).

作用機序

Target of Action

Similar compounds, such as imidazo[2,1-b]thiazole derivatives, have been found to have significant activity againstMycobacterium tuberculosis (Mtb) . The specific target within Mtb is Pantothenate synthetase , a key enzyme in the biosynthesis of Coenzyme A, which is essential for the survival of the bacteria .

Mode of Action

It’s known that similar compounds interact with their targets, leading to inhibition of the target’s function . In the case of Mtb, the inhibition of Pantothenate synthetase disrupts the biosynthesis of Coenzyme A, affecting the survival of the bacteria .

Biochemical Pathways

The compound affects the Coenzyme A biosynthesis pathway in Mtb by inhibiting Pantothenate synthetase . Coenzyme A is crucial for various biochemical reactions, including the synthesis and oxidation of fatty acids, and the oxidation of pyruvate in the citric acid cycle. Disruption of this pathway can lead to the death of the bacteria .

Pharmacokinetics

Similar compounds have been designed with in silico admet prediction, suggesting that these properties have been considered during the design process .

Result of Action

The result of the compound’s action is the inhibition of Mtb growth. The most active derivatives of similar compounds have shown significant activity against Mtb, with no acute cellular toxicity observed towards the MRC-5 lung fibroblast cell line .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

It is known that imidazo[2,1-b]thiazole derivatives can interact with various enzymes and proteins . The nature of these interactions depends on the specific structure of the compound and the biomolecules it interacts with.

Cellular Effects

Preliminary studies suggest that imidazo[2,1-b]thiazole derivatives can have antiproliferative effects on certain types of cancer cells . They may influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

特性

IUPAC Name |

N-(4-carbamoylphenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13FN4O2S/c20-13-5-1-11(2-6-13)15-9-24-16(10-27-19(24)23-15)18(26)22-14-7-3-12(4-8-14)17(21)25/h1-10H,(H2,21,25)(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZMDAAHCCWOXJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN3C(=CSC3=N2)C(=O)NC4=CC=C(C=C4)C(=O)N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-chloro-5-methyl-N-[2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-4-yl]pyridine-3-sulfonamide](/img/structure/B2451487.png)

![3-(5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)propanoic acid](/img/structure/B2451491.png)

![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2451492.png)

![8-[(diethylamino)methyl]-7-hydroxy-3-(4-methoxyphenoxy)-2-methyl-4H-chromen-4-one](/img/structure/B2451495.png)

![4-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)-N-[(furan-2-yl)methyl]-1,3-oxazol-5-amine](/img/structure/B2451498.png)

![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-((4-fluorophenyl)thio)ethanone](/img/structure/B2451499.png)

![furan-2-yl((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2451503.png)

![3-amino-1-ethyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B2451505.png)

![N-[(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)methyl]prop-2-enamide](/img/structure/B2451509.png)